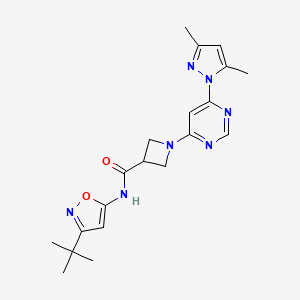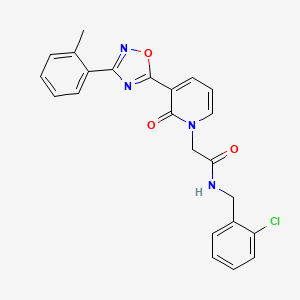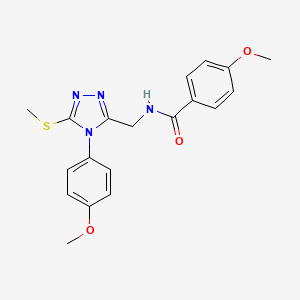
4-methoxy-N-((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-N-((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-N-((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
4-methoxy-N-((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide exhibits antifungal properties. Researchers have explored its potential as an antifungal agent against various fungal pathogens. It may inhibit fungal growth by interfering with essential cellular processes or disrupting cell membranes .
Anticancer Potential
Studies suggest that this compound could have anticancer effects. It may interfere with cancer cell proliferation, induce apoptosis (programmed cell death), or inhibit specific signaling pathways. Researchers are investigating its potential as a novel chemotherapeutic agent .
Inhibition of Enzymes
4-methoxy-N-((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide may inhibit specific enzymes. Enzyme inhibition is crucial in drug development, and this compound’s activity against specific enzymes could be valuable in various therapeutic contexts .
Neuroprotective Properties
Some studies suggest that this compound exhibits neuroprotective effects. It may help protect neurons from damage caused by oxidative stress, inflammation, or other factors. Researchers are exploring its potential in neurodegenerative diseases .
Antibacterial Activity
Preliminary research indicates that 4-methoxy-N-((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide possesses antibacterial properties. It may inhibit bacterial growth or disrupt bacterial membranes. Further investigations are needed to understand its mechanism of action and potential applications .
Anti-Inflammatory Effects
This compound might have anti-inflammatory properties. It could modulate inflammatory pathways, making it relevant in conditions associated with inflammation, such as autoimmune diseases or chronic inflammatory disorders .
Potential as a Molecular Probe
Researchers use compounds like 4-methoxy-N-((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide as molecular probes. These probes help study biological processes, protein interactions, and cellular pathways. They can be labeled with fluorescent tags for visualization in live cells .
Chemical Biology Research
In chemical biology, this compound serves as a valuable tool for investigating cellular processes. Its unique structure and potential interactions with biomolecules make it interesting for researchers studying drug discovery, target identification, and chemical genetics .
Eigenschaften
IUPAC Name |
4-methoxy-N-[[4-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-25-15-8-4-13(5-9-15)18(24)20-12-17-21-22-19(27-3)23(17)14-6-10-16(26-2)11-7-14/h4-11H,12H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDSEHXMCCNXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)OC)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

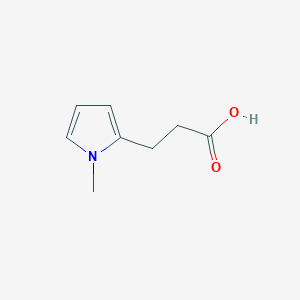
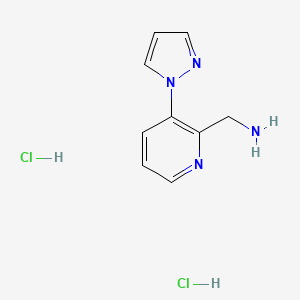
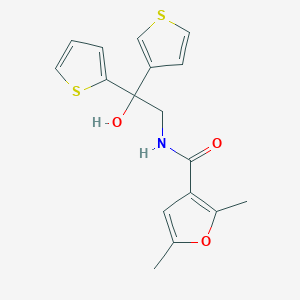
![2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2609579.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2609580.png)
![2-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2609582.png)

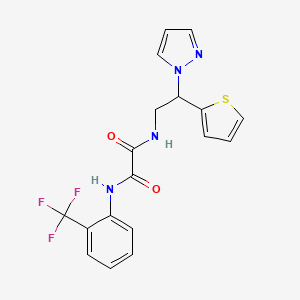
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(2-{[4-(dimethylamino)phenyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2609588.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-methyltriazole-4-carboxamide](/img/structure/B2609591.png)
